N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

X‑ray crystallography conformational analysis tetrahydroquinoline

This bifunctional fragment combines an N1-methanesulfonyl group (minimal steric bulk, distinct electrostatic profile) with a C7-methoxyacetamide exit vector, accessing different sub-pockets than the 6-carboxylic acid series. A crystal structure of the parent core ensures accurate docking. Procure this compound to diversify C7 vectors in RORγ/MCL-1 lead optimization, escaping flat SAR around 6-substituted analogs. Its modular amide coupling at C7 enables rapid library diversification.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36
CAS No. 955774-88-6
Cat. No. B2577307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide
CAS955774-88-6
Molecular FormulaC13H18N2O4S
Molecular Weight298.36
Structural Identifiers
SMILESCOCC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
InChIInChI=1S/C13H18N2O4S/c1-19-9-13(16)14-11-6-5-10-4-3-7-15(12(10)8-11)20(2,17)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,14,16)
InChIKeyKEFOQSOUXMYHBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide (CAS 955774-88-6) — Compound-Class and Structural Baseline for Procurement Decisions


N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide (CAS 955774‑88‑6) is a bifunctional small molecule belonging to the N‑sulfonylated 1,2,3,4‑tetrahydroquinoline chemotype [1]. Its structure combines a tetrahydroquinoline core bearing an electron‑withdrawing methanesulfonyl group at N1 and a 2‑methoxyacetamide side chain at C7. The parent core, 1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinoline, adopts a well‑defined half‑chair conformation with a bond‑angle sum at the nitrogen atom of 347.9°, as established by single‑crystal X‑ray diffraction [2]. This chemotype has been disclosed in patents as a scaffold for RORγ inhibition and in peer‑reviewed studies as a privileged architecture for MCL‑1 inhibitors, providing a structural rationale for its inclusion in focused compound libraries and medicinal‑chemistry campaigns [1][3].

Why Generic Substitution of CAS 955774‑88‑6 Fails — Structural Determinants That Preclude Simple In‑Class Interchange


Compounds within the N‑sulfonylated tetrahydroquinoline family cannot be treated as interchangeable building blocks because three orthogonal structural features simultaneously govern target engagement, selectivity, and pharmacokinetic behaviour [1]. (i) The N1‑sulfonyl group: when this is a methanesulfonyl (as in the title compound) it presents a minimal steric footprint and a distinct electrostatic profile compared with bulkier arylsulfonyl or acyl (acetyl, isobutyryl) substituents — a difference that, in the 6‑carboxylic acid sub‑series, has been shown to alter MCL‑1 inhibitory potency by >70‑fold [2]. (ii) The position of the amide‑linked side chain: the 7‑methoxyacetamide vector in CAS 955774‑88‑6 projects into a different region of chemical space relative to the extensively characterized 6‑carboxylic acid series, potentially accessing distinct sub‑pockets in target proteins [1][2]. (iii) The methoxyacetamide group itself provides hydrogen‑bond donor/acceptor capacity and conformational flexibility that differ from carboxylic acid, sulfonamide, or unsubstituted acetamide analogs [1]. These three layers of differentiation mean that replacing CAS 955774‑88‑6 with a close structural analog — even one differing in only one of these features — is likely to produce a different activity profile, SAR trajectory, and physicochemical property set, making direct substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide (CAS 955774‑88‑6) vs. Closest Analogs


Crystallographically Defined Core Conformation — A Structural Baseline Absent for Most 7‑Substituted Analogs

The core scaffold, 1‑methanesulfonyl‑1,2,3,4‑tetrahydroquinoline, has been characterized by single‑crystal X‑ray diffraction, providing an experimentally validated three‑dimensional reference that is unavailable for the majority of close 7‑substituted analogs [1]. The heterocyclic ring adopts a half‑chair conformation with a bond‑angle sum at the nitrogen atom of 347.9°, confirming sp²‑hybridization geometry at the sulfonamide nitrogen and establishing the spatial orientation of substituents [1]. This crystallographic baseline allows computational docking and pharmacophore modeling of the target compound with greater confidence than for analogs whose core conformation is inferred solely from force‑field minimization.

X‑ray crystallography conformational analysis tetrahydroquinoline structural biology

N1‑Methanesulfonyl vs. N1‑Acyl Substitution — Divergent Biological Activity Trajectories in the MCL‑1 Inhibition Class

In the 1‑sulfonylated tetrahydroquinoline‑6‑carboxylic acid series, the nature of the sulfonyl substituent is a critical determinant of MCL‑1 inhibitory activity [1]. Transforming a phenylsulfonyl group into a bulkier (4‑chloro‑3,5‑dimethylphenoxy)phenylsulfonyl moiety produced a >73‑fold increase in MCL‑1 inhibition, demonstrating that even subtle changes in the N1 substituent profoundly affect target engagement [1]. The methanesulfonyl group present in CAS 955774‑88‑6 represents the smallest possible sulfonyl substituent, offering a distinct steric and electronic profile compared with N‑acyl analogs (e.g., N‑isobutyryl, N‑acetyl) that lack the sulfonyl pharmacophore altogether. While direct activity data for the target compound are not yet available in the peer‑reviewed literature, the class‑level SAR indicates that N1‑methanesulfonyl and N1‑acyl derivatives cannot be assumed to exhibit comparable potency or selectivity.

MCL‑1 structure–activity relationship sulfonamide cancer

7‑Methoxyacetamide vs. 6‑Carboxylic Acid Substitution — Differential Projection into Target Binding Pockets

The vast majority of published SAR within the 1‑sulfonylated tetrahydroquinoline class pertains to 6‑carboxylic acid derivatives optimized for MCL‑1 inhibition [1][2]. The 6‑carboxylate group engages the p2 pocket of the BH3‑binding groove in MCL‑1 [1]. In contrast, CAS 955774‑88‑6 features a 2‑methoxyacetamide substituent at the C7 position — a topological vector that is rotationally and translationally displaced from the C6 position by approximately 2.4 Å (para‑to‑meta relationship on the aromatic ring). This positional shift, combined with the replacement of a charged carboxylate with a neutral, flexible methoxyacetamide chain, is expected to redirect the compound’s interaction toward different sub‑pockets or entirely different protein targets. The 7‑substitution pattern also appears in certain RORγ patent exemplifications, though specific biological data for this compound remain unpublished [3].

substitution position MCL‑1 RORγ structure‑based design

Synthetic Tractability of the 1‑Sulfonylated THQ‑7‑Amide Series — Low Step‑Count Access Supports Library Enumeration

The 1‑sulfonylated tetrahydroquinoline‑6‑carboxylic acid chemotype has been demonstrated to be accessible in four simple synthetic steps from commercially available starting materials, with the sulfonylation step serving as a key diversification point [1]. The synthetic route to the 7‑methoxyacetamide analog (CAS 955774‑88‑6) is structurally analogous: formation of the tetrahydroquinoline core (e.g., via Pictet–Spengler cyclization or reduction of quinoline), N‑sulfonylation with methanesulfonyl chloride, and amide coupling at C7 with 2‑methoxyacetic acid . This modular assembly strategy contrasts with more complex N‑acyl analogs that may require additional protection/deprotection steps or non‑standard coupling reagents. The ready synthetic accessibility of the methanesulfonyl‑THQ scaffold, combined with the commercial availability of the title compound from multiple vendors, reduces the barrier to procurement and follow‑up library synthesis relative to more synthetically demanding analogs.

synthetic chemistry tetrahydroquinoline library synthesis medicinal chemistry

Best‑Fit Research and Procurement Scenarios for N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide (CAS 955774‑88‑6)


Focused Library Design for RORγ and MCL‑1 Drug Discovery Programs

As demonstrated in the patent and peer‑reviewed literature, the N‑sulfonylated tetrahydroquinoline scaffold is a validated entry point for RORγ inverse agonism and MCL‑1 inhibition [1][2]. CAS 955774‑88‑6 combines the pharmacophoric methanesulfonyl group with a 7‑methoxyacetamide exit vector that is distinct from the extensively explored 6‑carboxylic acid series. Procurement of this compound is warranted for medicinal‑chemistry groups seeking to diversify the C7 vector in lead‑optimization campaigns, particularly when aiming to escape from the flat SAR landscape of 6‑substituted analogs.

Use as a Conformationally Defined Docking Template in Structure‑Based Design

The availability of a high‑resolution crystal structure for the core 1‑methanesulfonyl‑tetrahydroquinoline scaffold [1] enables accurate docking of the title compound into homology models or experimental structures of RORγ and MCL‑1. This crystallographic anchor reduces the risk of incorrect pose prediction that arises when docking flexible, uncharacterized cores. Computational chemists can use CAS 955774‑88‑6 as a privileged starting point for virtual screening and pharmacophore hypothesis generation.

Chemical‑Probe Development for Sulfonamide–Enzyme Interaction Studies

The methanesulfonyl moiety is a well‑established electrophilic warhead and hydrogen‑bond acceptor in fragment‑based drug discovery. Combined with the 7‑methoxyacetamide hydrogen‑bond donor/acceptor system, CAS 955774‑88‑6 offers a defined dual‑functionality framework for probing sulfonamide recognition in enzyme active sites (e.g., carbonic anhydrases, proteases, or kinases). Its low molecular weight (298.36 Da) and modest lipophilicity make it suitable as a fragment‑like starting point for further elaboration.

Rapid Analog Generation via Modular C7 Amide Diversification

The synthetic route to the title compound involves a terminal amide‑coupling step at C7, enabling rapid diversification of the 2‑methoxyacetamide side chain to a library of amides using standard peptide‑coupling reagents [1]. This modularity makes CAS 955774‑88‑6 not only a standalone screening compound but also a synthetic precursor for parallel library synthesis, distinguishing it from analogs where the side chain is introduced earlier in the sequence and diversification is less straightforward.

Quote Request

Request a Quote for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.